Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Overview
Description
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate: is an organic compound with the chemical formula C16H18O3 It features a unique spirocyclic structure, which consists of a benzyl group attached to a 6-oxospiro[33]heptane-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where a benzyl halide reacts with the spirocyclic core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate has several scientific research applications:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.
Material Science: The compound’s properties may be exploited in the development of new materials.
Mechanism of Action
The mechanism of action of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound features a similar spirocyclic structure but with a tert-butyl group instead of a benzyl group.
Methyl 6-oxospiro[3.3]heptane-2-carboxylate: This compound has a methyl group in place of the benzyl group.
Uniqueness
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of a benzyl group and a spirocyclic core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBEJJGKUTHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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